(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
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Overview
Description
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a carboxylic acid ester, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often employing oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the amination, hydroxylation, and esterification reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism of action of (1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes or altering metabolite levels.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-Amino-1-hydroxy-cyclohexanecarboxylic acid ethyl ester
- (1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
- (1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid methyl ester
Uniqueness
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester stands out due to its specific stereochemistry, which imparts unique biological activity and selectivity. Its combination of functional groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (1R,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
PIJOTEIYZWNRBX-BWZBUEFSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)N)O |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)O |
Origin of Product |
United States |
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